N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This enzyme inhibition is competitive with ATP and shows promising efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Anticancer Activity
Compounds structurally related to this compound have shown promising anticancer activity. For example, a Co(II) complex of related compounds demonstrated significant in vitro cytotoxicity in human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Properties
Several derivatives of this compound have been synthesized and screened for their antimicrobial activity. These compounds have shown variable and modest activity against various strains of bacteria and fungi (Patel et al., 2011).
Antifungal Agents
Some derivatives of this compound have been prepared and characterized for their potential as antifungal agents. These compounds were screened for antifungal activity, showing efficacy against certain fungal species (Narayana et al., 2004).
Topoisomerase Inhibition
A series of novel compounds, including derivatives of this compound, were synthesized and evaluated for their biological activities. These compounds acted as nonintercalative topo I and II dual catalytic inhibitors, inducing apoptosis in addition to G1 arrest in human breast cancer cells, with less DNA toxicity compared to other compounds (Kwon et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that benzothiazole derivatives have shown inhibitory activity against cox-1 . The inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound may affect the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammatory responses.
Biochemical Analysis
Biochemical Properties
Benzothiazole-based compounds have been evaluated for their inhibitory efficacy against various enzymes . The nature of these interactions often involves binding at the active site of the enzyme, altering its function .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit strong antibacterial and antifungal activities , suggesting that they may influence cell function by disrupting essential microbial processes.
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression .
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-32-21-13-14-25-23(16-21)29-27(34-25)30(18-19-8-7-15-28-17-19)26(31)22-11-5-6-12-24(22)33-20-9-3-2-4-10-20/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBIIYQQQHHTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.